4-(Butan-2-yloxy)pyrimidin-5-amine 4-(Butan-2-yloxy)pyrimidin-5-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17502842
InChI: InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

4-(Butan-2-yloxy)pyrimidin-5-amine

CAS No.:

Cat. No.: VC17502842

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

4-(Butan-2-yloxy)pyrimidin-5-amine -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name 4-butan-2-yloxypyrimidin-5-amine
Standard InChI InChI=1S/C8H13N3O/c1-3-6(2)12-8-7(9)4-10-5-11-8/h4-6H,3,9H2,1-2H3
Standard InChI Key JCERVZJAAYZHJC-UHFFFAOYSA-N
Canonical SMILES CCC(C)OC1=NC=NC=C1N

Introduction

Structural and Molecular Characterization

Molecular Architecture

The molecular formula of 4-(butan-2-yloxy)pyrimidin-5-amine is C₈H₁₃N₃O, with a molecular weight of 179.21 g/mol. Its structure comprises a pyrimidine core substituted with a butan-2-yloxy group (–O–CH(CH₂CH₃)₂) at position 4 and an amine (–NH₂) at position 5 (Figure 1) . The butan-2-yloxy group introduces a branched alkyl ether moiety, enhancing lipophilicity compared to linear alkoxy substituents.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₈H₁₃N₃O
Molecular Weight179.21 g/mol
SMILESCC(C)COc1ncnc1N
Predicted LogP (Lipophilicity)~1.8 (estimated via analogs)
Hydrogen Bond Donors1 (NH₂)
Hydrogen Bond Acceptors4 (N, O)

The SMILES string CC(C)COc1ncnc1N confirms the connectivity, while the InChIKey (unreported for this compound) would encode stereochemical and isotopic details. The absence of stereocenters in the butan-2-yloxy group simplifies its synthesis and analysis .

Physicochemical and Spectroscopic Properties

Predicted Collision Cross Section (CCS)

While experimental CCS data for 4-(butan-2-yloxy)pyrimidin-5-amine are unavailable, structural analogs like 2-(butan-2-yl)pyrimidin-5-amine (CID 62313785) exhibit CCS values of 132.5–144.7 Ų for various adducts (Table 2) . The oxygen atom in the butan-2-yloxy group may slightly increase polarity, reducing CCS compared to alkyl-substituted analogs.

Table 2: Comparative CCS Predictions for Pyrimidinamine Analogs

Adductm/zPredicted CCS (Ų)
[M+H]+152.11823132.5
[M+Na]+174.10017144.7
[M+NH₄]+169.14477140.4

Spectral Data

  • ¹H NMR: Expected signals include a singlet for the NH₂ group (δ ~5.5 ppm), a multiplet for the pyrimidine H-6 proton (δ ~8.2 ppm), and resonances for the butan-2-yloxy methyl/ethyl groups (δ 1.0–1.5 ppm).

  • ¹³C NMR: The pyrimidine carbons would appear at δ ~155–160 ppm (C-4, C-5), with the ether oxygen deshielding adjacent carbons (δ ~70 ppm) .

Biological and Industrial Relevance

Pesticidal Activity (Inferred from Analogs)

Pyrimidinamine derivatives demonstrate broad-spectrum bioactivity. For instance, fluorinated pyrimidin-4-amine compounds exhibit insecticidal and fungicidal effects against Mythimna separata and Pseudoperonospora cubensis, with LC₅₀ values as low as 3.57 mg/L . Although 4-(butan-2-yloxy)pyrimidin-5-amine lacks direct activity data, its structural similarity suggests potential utility in agrochemical design, particularly if functionalized with electronegative groups (e.g., halogens) .

Research Gaps and Future Directions

  • Synthetic Optimization: Develop scalable routes using modern C–N coupling methodologies.

  • Bioactivity Screening: Prioritize insecticidal, fungicidal, and antibacterial assays based on analog efficacy .

  • Computational Modeling: Perform molecular docking against acetylcholinesterase (AChE) or bacterial targets to predict binding modes .

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